![molecular formula C9H6ClNO B1595145 2-(4-Chlorophenyl)oxazole CAS No. 46047-24-9](/img/structure/B1595145.png)
2-(4-Chlorophenyl)oxazole
Overview
Description
2-(4-Chlorophenyl)oxazole is a valuable organic compound. It is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .
Synthesis Analysis
Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives has been an interesting field for a long time . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal filed .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)oxazole includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Physical And Chemical Properties Analysis
The physical form of 2-(4-Chlorophenyl)oxazole is a white to yellow solid . It has a molecular weight of 223.61 .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including 2-(4-Chlorophenyl)oxazole, have been found to exhibit significant antimicrobial activity . For instance, certain oxazole derivatives have been synthesized and tested for their antibacterial potential against S. aureus, S. pyogenes, P. aeruginosa, E. coli, and various fungi .
Anticancer Activity
Oxazole derivatives have also been studied for their potential anticancer properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antidiabetic Activity
Some oxazole derivatives have been found to exhibit antidiabetic activity . This suggests that they could potentially be used in the treatment of diabetes .
Antiobesity Activity
Certain oxazole derivatives have been found to exhibit antiobesity activity . This suggests that they could potentially be used in the treatment of obesity .
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . This suggests that they could potentially be used in the treatment of conditions characterized by oxidative stress .
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with various enzymes and receptors . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Result of Action
Oxazole derivatives have been associated with various biological activities . For instance, some oxazole derivatives have shown antimicrobial activity against various organisms .
Action Environment
The synthesis of isoxazoles has been achieved using environmentally benign methods .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGWLKZJBFPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289727 | |
Record name | 2-(4-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)oxazole | |
CAS RN |
46047-24-9 | |
Record name | 2-(4-Chlorophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46047-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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